Cas no 2229342-96-3 (1-(3-bromoprop-1-en-2-yl)-3-(methylsulfanyl)benzene)

1-(3-Bromoprop-1-en-2-yl)-3-(methylsulfanyl)benzene is a brominated aromatic compound featuring a propene substituent and a methylsulfanyl group. Its structure combines reactivity at the brominated alkene moiety with the electron-donating properties of the thioether group, making it a versatile intermediate in organic synthesis. The compound is particularly useful in cross-coupling reactions, such as Suzuki or Heck couplings, due to the presence of the bromine atom, which serves as a leaving group. Additionally, the methylsulfanyl group can participate in further functionalization, enabling the synthesis of more complex molecules. This compound is valued for its stability and compatibility with a range of reaction conditions, facilitating its use in pharmaceutical and agrochemical research.
1-(3-bromoprop-1-en-2-yl)-3-(methylsulfanyl)benzene structure
2229342-96-3 structure
Product Name:1-(3-bromoprop-1-en-2-yl)-3-(methylsulfanyl)benzene
CAS No:2229342-96-3
MF:C10H11BrS
MW:243.163340806961
CID:6024174
PubChem ID:67304383
Update Time:2025-08-01

1-(3-bromoprop-1-en-2-yl)-3-(methylsulfanyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromoprop-1-en-2-yl)-3-(methylsulfanyl)benzene
    • SCHEMBL2173291
    • 2229342-96-3
    • EN300-1920764
    • Inchi: 1S/C10H11BrS/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6H,1,7H2,2H3
    • InChI Key: JKSRSSZNDQSLGZ-UHFFFAOYSA-N
    • SMILES: BrCC(=C)C1C=CC=C(C=1)SC

Computed Properties

  • Exact Mass: 241.97648g/mol
  • Monoisotopic Mass: 241.97648g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 25.3Ų

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Additional information on 1-(3-bromoprop-1-en-2-yl)-3-(methylsulfanyl)benzene

1-(3-Bromoprop-1-en-2-yl)-3-(methylsulfanyl)benzene: A Comprehensive Overview

1-(3-Bromoprop-1-en-2-yl)-3-(methylsulfanyl)benzene, also known by its CAS number 2229342-96-3, is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry. This compound is characterized by its benzene ring substituted with a brominated allyl group and a methylsulfanyl group. The presence of these substituents imparts distinctive chemical properties, making it a subject of interest in both academic research and industrial applications.

The structure of this compound can be broken down into three main components: the benzene ring, the 3-bromoprop-1-en-2-yl group, and the methylsulfanyl group. The benzene ring serves as the central framework, while the 3-bromoprop-1-en-2-yl group introduces a bromine atom at the terminal position of an allyl chain. This substitution pattern not only enhances the compound's reactivity but also opens up possibilities for further functionalization. The methylsulfanyl group, on the other hand, adds a sulfur-containing moiety that can influence the compound's electronic properties and solubility.

Recent studies have highlighted the potential of 1-(3-Bromoprop-1-en-2-yl)-3-(methylsulfanyl)benzene in drug discovery and materials science. Researchers have explored its role as a precursor in synthesizing bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The bromine atom in the allyl group facilitates various substitution reactions, enabling the creation of diverse derivatives with tailored functionalities.

In terms of synthesis, this compound can be prepared through a combination of nucleophilic aromatic substitution and alkylation reactions. The methylsulfanyl group acts as an activating substituent, facilitating the attachment of the brominated allyl chain to the aromatic ring. This multi-step synthesis process requires precise control over reaction conditions to ensure high yields and purity.

The application of 1-(3-Bromoprop-1-en-2-yl)-3-(methylsulfanyl)benzene extends beyond traditional chemical synthesis. Its unique electronic properties make it a candidate for use in organic electronics, where it can serve as a building block for semiconducting materials. Additionally, its ability to undergo various cross-coupling reactions positions it as a valuable intermediate in the production of advanced materials.

From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its potential impact on ecosystems. Studies have shown that under certain conditions, such as exposure to UV light or microbial activity, this compound can undergo photodegradation or biodegradation, reducing its persistence in the environment.

In conclusion, 1-(3-Bromoprop-1-en-2-yl)-3-(methylsulfanyl)benzene is a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic chemistry continue to unfold, this compound is expected to play an even more significant role in shaping future innovations.

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